![molecular formula C14H18N6 B6448289 2-methyl-3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine CAS No. 2548991-76-8](/img/structure/B6448289.png)
2-methyl-3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolopyrazine derivatives, which might be structurally similar to the compound you’re interested in, are nitrogen-containing heterocycles that have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules . They have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
A new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .Molecular Structure Analysis
The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to infinite chains .Chemical Reactions Analysis
The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can vary greatly depending on its structure. For a similar compound, [4-(6-methylpyridazin-3-yl)phenyl]methanol, the molecular weight is 200.24 .Scientific Research Applications
Anti-Tubercular Activity
2-methyl-3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine: derivatives have been investigated for their anti-tubercular potential. In a study by Srinivasarao et al., novel substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide compounds were synthesized and evaluated against Mycobacterium tuberculosis H37Ra . Notably, several compounds demonstrated significant activity, with IC50 values ranging from 1.35 to 2.18 μM. These promising results suggest their potential as anti-TB agents.
Leukemia Treatment
Imatinib, a widely used therapeutic agent for leukemia, inhibits tyrosine kinases. Interestingly, 2-methyl-3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine has been structurally characterized in the form of its piperazin-1-ium salt. While this specific compound is not directly related to leukemia treatment, understanding its structural features contributes to drug design and optimization .
Cytotoxicity Studies
A library of structurally modified 2-methyl-3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine derivatives was screened for cytotoxic activity against various cell lines. The compounds were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Further investigations could reveal their potential in cancer therapy .
Protein Kinase Inhibition
While not directly related to the compound, it’s worth noting that certain pyrazine derivatives exhibit kinase inhibition. For instance, a compound with a similar piperazine moiety displayed an IC50 value of 444 nM against ribosomal S6 kinase p70S6Kβ (S6K2) . Exploring the kinase inhibitory properties of 2-methyl-3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine derivatives could be intriguing.
Benzothiazole Derivatives
In a separate study, structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives were designed and synthesized. Although not directly related to the compound, this work highlights the versatility of piperazine-based scaffolds in drug discovery .
Mechanism of Action
Target of Action
Similar compounds with piperazine and pyrazine moieties have been reported to interact with various targets such as dopamine and serotonin receptors , tyrosine kinases , and even Mycobacterium tuberculosis .
Mode of Action
Compounds with similar structures have been shown to inhibit the activity of tyrosine kinases . They bind to the inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .
Biochemical Pathways
Similar compounds have been reported to influence pathways related to dopamine and serotonin signaling , as well as pathways involved in the proliferation of Mycobacterium tuberculosis .
Pharmacokinetics
Compounds with similar structures have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule predicts good absorption or permeation by examining molecular properties important for a drug’s pharmacokinetics in the human body, including absorption, distribution, metabolism, and excretion (ADME).
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . They exhibited inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
properties
IUPAC Name |
2-methyl-3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6/c1-11-3-4-13(18-17-11)19-7-9-20(10-8-19)14-12(2)15-5-6-16-14/h3-6H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFJXLAUGNQGEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C3=NC=CN=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.